molecular formula C17H17N5 B1667130 1H-Tetrazole, 5-(o-((5,6,7,8-tetrahydro-1-naphthyl)amino)phenyl)- CAS No. 18200-13-0

1H-Tetrazole, 5-(o-((5,6,7,8-tetrahydro-1-naphthyl)amino)phenyl)-

Cat. No. B1667130
CAS RN: 18200-13-0
M. Wt: 291.35 g/mol
InChI Key: YYNRZIFBTOUICE-UHFFFAOYSA-N
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Description

“1H-Tetrazole, 5-(o-((5,6,7,8-tetrahydro-1-naphthyl)amino)phenyl)-” is a derivative of tetrazole . Tetrazoles are a class of synthetic organic compounds that are heterocyclic with four nitrogen atoms and one carbon atom .

Scientific Research Applications

  • Structural Analysis and Hydrogen Bonding :

    • Lyakhov et al. (2003) studied molecules of 5-amino-1-phenyltetrazole and 5-amino-1-(1-naphthyl)tetrazole, finding that their tetrazole rings and aryl fragments were not coplanar. Intermolecular N-H...N hydrogen bonds were primarily responsible for the formation of two-dimensional networks in both compounds (Lyakhov et al., 2003).
  • Crystallography and Molecular Docking Studies :

    • Al-Hourani et al. (2015) determined the structure of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole through X-ray crystallography. They noted that the tetrazole ring is planar, with aryl rings at the 1- and 5-positions showing a twist from the tetrazole plane. A docking study of the tetrazole with the cyclooxygenase-2 enzyme was also performed (Al-Hourani et al., 2015).
  • Synthesis and Medicinal Chemistry Applications :

    • Reed and Jeanneret (2021) discussed the significance of tetrazoles in medicinal chemistry, particularly as isosteres for various functional groups. They developed a simple approach for synthesizing a diverse array of 2,5-disubstituted tetrazoles through the alkylation of 5-substituted 1H-tetrazoles with diazotized primary amines (Reed & Jeanneret, 2021).
  • Heterocyclic Derivative Studies :

    • Carboni et al. (1970) prepared several tetrazole derivatives from 7-amino-2-hydroxy-3-phenyl-1,8-naphthyridine. They demonstrated the dominance of the tetrazole ring structure in both solid state and alkaline solution (Carboni et al., 1970).
  • Antibacterial Activity and Synthesis of Derivatives :

    • Koparır et al. (2004) synthesized 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole and tested its derivatives for antibacterial activity, showing potential in this area (Koparır et al., 2004).
  • Synthesis and Characterization of Fluorescent Derivatives :

    • Kóczán et al. (2001) synthesized 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone and its fluorescent amino acid derivatives, highlighting the potential use of these compounds in monitoring cellular compartments of different pH (Kóczán et al., 2001).

properties

IUPAC Name

N-[2-(2H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,18H,1-2,6,8H2,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNRZIFBTOUICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171231
Record name BL-1249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Tetrazole, 5-(o-((5,6,7,8-tetrahydro-1-naphthyl)amino)phenyl)-

CAS RN

18200-13-0
Record name BL-1249
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BL-1249
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BL-1249
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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